molecular formula C30H64IN B14326815 N,N,N-Tributyloctadecan-1-aminium iodide CAS No. 110408-62-3

N,N,N-Tributyloctadecan-1-aminium iodide

Cat. No.: B14326815
CAS No.: 110408-62-3
M. Wt: 565.7 g/mol
InChI Key: HIZUFFDLEOLXTC-UHFFFAOYSA-M
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Description

N,N,N-Tributyloctadecan-1-aminium iodide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three butyl groups (C₄H₉) and one octadecyl (C₁₈H₃₇) chain, with iodide (I⁻) as the counterion. This structure imparts significant hydrophobicity due to the long alkyl chain, making it useful in applications requiring surfactant properties, phase-transfer catalysis, or antimicrobial activity. The compound is synthesized via quaternization of octadecylamine with tributyl iodide under controlled conditions, followed by purification via recrystallization .

Properties

CAS No.

110408-62-3

Molecular Formula

C30H64IN

Molecular Weight

565.7 g/mol

IUPAC Name

tributyl(octadecyl)azanium;iodide

InChI

InChI=1S/C30H64N.HI/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1

InChI Key

HIZUFFDLEOLXTC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.[I-]

Origin of Product

United States

Preparation Methods

Quaternary Ammonium Salt Synthesis: Fundamental Principles

Quaternary ammonium salts are typically synthesized via alkylation of tertiary amines or anion exchange reactions . The former involves nucleophilic substitution between a tertiary amine and an alkyl halide, while the latter replaces an existing counterion (e.g., chloride) with iodide. For N,N,N-Tributyloctadecan-1-aminium iodide, both approaches are viable, though challenges arise from the steric bulk of the tributyl groups and the long octadecyl chain.

Direct Alkylation via the Menshutkin Reaction

The Menshutkin reaction is the most direct route, involving the reaction of a tertiary amine with an alkyl halide. For this compound, two synthetic pathways are feasible:

Pathway B: Octadecylamine with Butyl Iodide

An alternative approach involves stepwise alkylation of octadecylamine with butyl iodide:

$$
\text{C}{18}\text{H}{37}\text{NH}2 + 3 \text{C}4\text{H}9\text{I} \rightarrow \text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{I}^- + 3 \text{HI}
$$

Mechanistic Insights :

  • Deprotonation Requirements : Each alkylation step requires base (e.g., K$$2$$CO$$3$$) to deprotonate the ammonium intermediate.
  • Reactivity Constraints : The third alkylation faces significant steric resistance, often necessitating elevated temperatures (100–120°C) and extended reaction times (>72 hours).

Anion Exchange Metathesis

For laboratories with access to N,N,N-Tributyloctadecan-1-aminium chloride, anion exchange with potassium iodide provides a streamlined route:

$$
\text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{Cl}^- + \text{KI} \rightarrow \text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{I}^- + \text{KCl}
$$

Procedure :

  • Dissolve the chloride salt in warm ethanol.
  • Add aqueous KI (1.5 equiv) and stir for 6–12 hours.
  • Isolate the product via filtration or solvent evaporation.

Advantages :

  • Avoids handling volatile alkyl iodides.
  • High yields (>85%) due to KCl’s low solubility in ethanol.

Advanced Catalytic and Solvent-Free Approaches

Recent innovations in hypervalent iodine chemistry and phase-transfer catalysis offer novel pathways:

Tetrabutylammonium Iodide (TBAI)-Mediated Synthesis

TBAI catalyzes iodide incorporation under oxidative conditions. For example, combining tributylamine, octadecyl chloride, and TBAI with dibenzoyl peroxide (DBPO) facilitates iodide insertion via in situ hypoiodite generation :

$$
\text{N(C}4\text{H}9\text{)}3 + \text{C}{18}\text{H}{37}\text{Cl} + \text{TBAI} \xrightarrow{\text{DBPO}} \text{N(C}4\text{H}9\text{)}3\text{C}{18}\text{H}{37}^+ \text{I}^-
$$

Key Observations :

  • Radical Pathways : DBPO generates iodonium radicals, accelerating quaternization at lower temperatures (50–60°C).
  • Solvent-Free Conditions : Reactions proceed efficiently without solvents, enhancing atom economy.

Analytical Validation and Characterization

Confirming the identity and purity of this compound requires multimodal analysis:

Spectroscopic Techniques

  • $$^1$$H NMR : Peaks at δ 3.2–3.4 ppm (N$$^+$$-CH$$2$$), δ 1.2–1.4 ppm (butyl CH$$2$$), and δ 0.8–0.9 ppm (terminal methyl groups).
  • FTIR : Stretching vibrations at 720 cm$$^{-1}$$ (C-I) and 1480 cm$$^{-1}$$ (N$$^+$$-C).

Thermal Analysis

  • DSC : Melting point ranges between 95–105°C, with decomposition above 250°C.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen center, leading to the formation of N-oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the quaternary ammonium to tertiary amines.

    Substitution: The iodide ion can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Silver nitrate (AgNO₃) for iodide to nitrate exchange.

Major Products

    Oxidation: N,N,N-Tributyloctadecan-1-aminium N-oxide.

    Reduction: N,N-Dibutyloctadecan-1-amine.

    Substitution: N,N,N-Tributyloctadecan-1-aminium nitrate.

Scientific Research Applications

Chemistry

    Catalysis: Used as a phase-transfer catalyst in organic synthesis.

    Surfactant: Employed in the formulation of emulsions and dispersions.

Biology

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Medicine

    Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to form micelles.

Industry

    Textile Industry: Used as a fabric softener and antistatic agent.

    Petroleum Industry: Functions as a demulsifier in oil-water separation processes.

Mechanism of Action

The mechanism of action of N,N,N-Tributyloctadecan-1-aminium iodide primarily involves its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the quaternary ammonium group interacts with polar environments. This dual interaction facilitates the formation of micelles and emulsions, enhancing solubility and dispersion of hydrophobic compounds.

Molecular Targets and Pathways

    Cell Membranes: Disrupts microbial cell membranes, leading to cell lysis.

    Enzyme Inhibition: Can inhibit certain enzymes by interacting with their active sites.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., C₁₈ in the target compound) enhance hydrophobicity and surfactant properties compared to shorter analogs like BAC12 (C₁₂) .
  • Counterion Effects : Iodide (I⁻) vs. triiodide (I₃⁻) influences solubility and reactivity. Triiodide derivatives exhibit unique redox properties .
  • Substituent Flexibility : Methyl and ethyl groups (e.g., Tetramethylammonium iodide) reduce steric hindrance, favoring applications in catalysis, while bulkier groups (e.g., tributyl) enhance membrane disruption in antimicrobial contexts .

Key Findings :

  • Thermal Stability : Tetramethylammonium iodide exhibits exceptional thermal stability (>300°C), whereas chloroethyl derivatives decompose below 210°C .
  • Solubility : Tributyloctadecan-1-aminium iodide’s solubility in organic solvents (e.g., DCM, MeOH) contrasts with triethyl triiodide derivatives, which are liquids at room temperature and soluble in acetone .

Functional Comparisons

Antimicrobial Activity
  • BAC12 (C₁₂) : Effective against Gram-positive bacteria due to moderate hydrophobicity .
  • Tributyloctadecan-1-aminium iodide (C₁₈) : Enhanced activity against lipid-membrane pathogens (e.g., fungi) due to deeper membrane penetration .

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